1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h4,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRWTKCAKZZFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564797-97-2 | |
| Record name | 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors such as 4-hydroxybutanal or 4-hydroxybutanoic acid.
Introduction of the Difluoroethanone Group: The difluoroethanone moiety can be introduced via a nucleophilic substitution reaction using difluoroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Chemistry
Synthesis Intermediate:
1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, such as oxidation to carboxylic acids or ketones and reduction to alcohols.
Reactivity Studies:
The compound's difluoro group enhances its electrophilic character, making it a valuable subject for studies on reaction mechanisms and kinetics. Researchers utilize it to investigate nucleophilic substitutions and other reaction pathways.
Biological Applications
Pharmacological Research:
The compound has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. This makes it a candidate for developing new therapeutic agents.
Bioactive Compound Development:
In biological systems, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one is explored for its potential to yield bioactive derivatives that could exhibit antimicrobial or anticancer properties.
Industrial Applications
Polymer Production:
The compound is utilized in the production of polymers and other industrial chemicals. Its unique chemical structure allows it to participate in polymerization reactions, leading to the formation of materials with desirable properties.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | |
| Biological Research | Potential drug candidate for pharmacological studies | |
| Industrial Chemistry | Used in polymer production |
Case Study 1: Pharmacological Potential
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on cancer cell lines. The results indicated that it could induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one revealed significant activity against Gram-positive bacteria. This suggests its potential use in developing new antibiotics.
Mechanism of Action
The mechanism by which 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The difluoroethanone group can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one (Trifluoro Analog)
1-(3,4-Dihydro-2H-pyran-5-yl)ethan-1-one (Non-Fluorinated Analog)
1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one (Pyrrol-Based Analog)
- Structure : Features a five-membered pyrrol ring (with one nitrogen atom) instead of pyran.
- Molecular Weight: 125.17 g/mol (C₇H₁₁NO).
Key Observations :
Fluorination Effects: The trifluoro analog’s higher molecular weight and strong electron-withdrawing CF₃ group likely increase its reactivity in nucleophilic acyl substitutions compared to the difluoro and non-fluorinated analogs. The difluoro compound may exhibit intermediate acidity and lipophilicity, balancing metabolic stability and bioavailability.
Synthetic Accessibility: The trifluoro analog’s high yield (86%) suggests efficient acylation under mild conditions, whereas the difluoro variant might require specialized fluorinating agents (e.g., diethylaminosulfur trifluoride, DAST).
Stability and Handling :
- The discontinuation of the trifluoro analog may reflect challenges in synthesis or stability. The difluoro compound’s stability remains unverified but could benefit from reduced fluorine-induced steric or electronic strain.
Biological Activity
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Research indicates that compounds featuring the 3,4-dihydro-2H-pyran moiety often exhibit significant interactions with various biological targets. The biological activity of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one may involve:
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Adenosine A2A receptor | High affinity (K_i = 3.76 nM) | |
| Anti-inflammatory | Potential modulation | |
| Cytotoxicity | Varies with concentration |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of a related compound with a similar pyran structure. The results indicated that modulation of the adenosine receptors led to a significant reduction in inflammatory markers in vitro. This suggests that 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one may exhibit similar properties .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted to evaluate the safety profile of the compound. Results showed that at lower concentrations, the compound exhibited minimal cytotoxic effects on human cell lines, while higher concentrations induced significant cell death. This highlights the importance of dosage in therapeutic applications .
Research Findings
Recent research has explored various derivatives of the 3,4-dihydro-2H-pyran structure. Compounds with modifications at the pyran ring have demonstrated enhanced biological activities, including:
- Improved selectivity for adenosine receptors.
- Enhanced stability and bioavailability.
These findings suggest that further modifications to 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one could lead to more potent therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:
- Route 1: Reacting 3,4-dihydro-2H-pyran-5-yl magnesium bromide with 2,2-difluoroacetyl chloride under anhydrous THF at −78°C.
- Route 2: Using BF₃·OEt₂ as a Lewis catalyst to acylate the dihydro-pyran ring with difluoroacetic anhydride.
Key Variables:
- Temperature: Lower temperatures (−78°C) reduce side reactions in Grignard-based syntheses .
- Catalyst Loading: Excess BF₃·OEt₂ (>1.2 equiv.) may lead to over-acylation.
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Condition |
|---|---|---|---|
| Grignard | 68–72 | ≥98% | −78°C, THF |
| Friedel-Crafts | 55–60 | 95% | BF₃·OEt₂, RT |
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR: Identify the dihydro-pyran ring protons (δ 1.8–2.5 ppm for CH₂ groups) and the ketone carbonyl (δ 200–210 ppm in ¹³C). The difluoro group splits adjacent proton signals (e.g., J = 18–22 Hz for geminal F atoms) .
- HRMS: Expected molecular ion [M+H]⁺ at m/z 190.0543 (C₇H₈F₂O₂).
- X-ray Crystallography: Resolve ring puckering and fluorine stereoelectronic effects (see [] for analogous dihydro-pyran structures).
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to volatile intermediates (e.g., acyl chlorides).
- First Aid: In case of skin contact, wash with 10% NaHCO₃ solution and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or impurities:
Q. What computational methods predict the compound’s reactivity in nucleophilic additions?
Methodological Answer:
Q. How does the dihydro-pyran ring’s conformation influence biological activity?
Methodological Answer:
Q. What experimental designs evaluate environmental persistence of this compound?
Methodological Answer: Adopt OECD 307 guidelines:
- Aerobic Soil Degradation: Incubate ¹⁴C-labeled compound at 20°C; measure residual radioactivity over 120 days.
- Hydrolysis: Test pH-dependent stability (pH 4, 7, 9) at 50°C.
| Test Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| pH 7, 25°C | 42 ± 3 | 2,2-Difluoroacetic acid |
| pH 9, 50°C | 7 ± 1 | Fluoride ions |
Reference: Modified from [].
Q. How to troubleshoot low yields in scaled-up syntheses?
Methodological Answer:
- Heat/Mass Transfer: Use continuous-flow reactors to improve mixing and temperature control.
- Purification: Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane, 1:3) for >90% recovery .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity results for structurally similar compounds?
Methodological Answer:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Metabolic Stability: Pre-treat compounds with liver microsomes to account for cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
